molecular formula C10H9IN2 B1280973 1-Benzyl-4-iodoimidazole CAS No. 536760-32-4

1-Benzyl-4-iodoimidazole

Cat. No. B1280973
CAS RN: 536760-32-4
M. Wt: 284.1 g/mol
InChI Key: JJPHXVZRZPAFBC-UHFFFAOYSA-N
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Description

1-Benzyl-4-iodoimidazole (1-BII) is a synthetic, heterocyclic compound composed of an imidazole ring with a benzyl group and an iodine atom attached to it. 1-BII is a versatile and important building block for a variety of organic synthesis applications, and has been used in the preparation of a number of biologically active compounds, such as pharmaceuticals and agrochemicals. In addition, 1-BII has also been used as a ligand in transition metal-catalyzed reactions, and is a useful tool for studying the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Molecular Applications

  • Synthesis of Trisubstituted Imidazoles : 1-Benzyl-4-iodoimidazole derivatives, such as 1-Benzyl-4-methylimidazoles, have been utilized in the synthesis of trisubstituted imidazoles, showcasing their potential in creating optically active amino acid mimetics with a C-terminal imidazole. This indicates their relevance in the development of amino acid analogs and potentially in peptide chemistry (Zaman, Kitamura, & Abell, 2005).

Corrosion Inhibition and Material Science

  • Inhibition of Steel Corrosion : Benzimidazole derivatives, closely related to this compound, have been evaluated as corrosion inhibitors. For instance, 1-butyl-3-methyl-1H-benzimidazolium iodide has shown effectiveness as a mixed-type corrosion inhibitor for mild steel in acidic solutions. This highlights the potential of similar compounds in material protection and industrial applications (Zheng et al., 2014).

Pharmaceutical and Biomedical Research

  • Antimicrobial and Anticancer Activities : The structural family of benzimidazole, which includes this compound, has been widely studied for its biological properties. For instance, N,2,6-Trisubstituted 1H-benzimidazole derivatives have shown promising results as antimicrobial and anticancer agents, suggesting the potential of this compound in similar applications (Pham et al., 2022).

  • DNA Topoisomerase I Inhibition : Certain 1H-benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial in DNA replication. This suggests a potential application of this compound in exploring novel therapeutic avenues, particularly in cancer research (Alpan, Gunes, & Topçu, 2007).

Molecular and Chemical Studies

  • Halogen Bonding in Molecular Structures : this compound derivatives have been studied for their role in halogen bonding, a key intermolecular interaction. This has implications in the design of functional materials and understanding molecular interactions (Nwachukwu, Bowling, & Bosch, 2017).

Safety and Hazards

1-Benzyl-4-iodoimidazole may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole compounds, including 1-Benzyl-4-iodoimidazole, have a wide range of applications in various fields, including medicinal chemistry, drug discovery, and materials science . They are key components to functional molecules that are used in a variety of everyday applications .

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-iodoimidazole plays a significant role in various biochemical reactions. It acts as a ligand that binds to metal cations, such as palladium, and inhibits the catalytic activity of these enzymes . Additionally, it has been shown to bind to DNA duplexes and inhibit their function, leading to cell death . This compound is also a potent inhibitor of human telomerase, an enzyme responsible for maintaining telomere length, which is crucial for cellular aging and cancer progression .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting DNA replication and transcription, leading to cell cycle arrest and apoptosis . The compound also affects cell signaling pathways, including the inhibition of telomerase activity, which can result in reduced cell proliferation and increased cell death . Furthermore, this compound impacts cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, such as DNA and enzymes. The compound binds to DNA duplexes, inhibiting their function and leading to cell death . It also acts as an inhibitor of human telomerase, binding to the enzyme and preventing it from maintaining telomere length . This inhibition of telomerase activity can result in cellular aging and apoptosis . Additionally, this compound interacts with metal cations, such as palladium, inhibiting the catalytic activity of enzymes that require these metal ions for their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under certain conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of telomerase activity, resulting in reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit telomerase activity, leading to reduced cell proliferation . At higher doses, this compound can cause toxic or adverse effects, such as increased apoptosis and potential damage to normal tissues . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of telomerase activity and subsequent cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in DNA replication, transcription, and telomere maintenance . The compound’s inhibition of telomerase activity affects the metabolic flux and metabolite levels associated with telomere length regulation . Additionally, this compound’s interaction with metal cations, such as palladium, can influence the catalytic activity of enzymes involved in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can be affected by these interactions . For example, this compound may be transported into cells via specific transporters and bind to intracellular proteins, influencing its distribution and activity . The compound’s transport and distribution are crucial for its effectiveness in inhibiting telomerase activity and exerting its cellular effects .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and telomerase, inhibiting their function . The subcellular localization of this compound is essential for its ability to effectively inhibit telomerase activity and induce cellular effects .

properties

IUPAC Name

1-benzyl-4-iodoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPHXVZRZPAFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464508
Record name 1-Benzyl-4-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

536760-32-4
Record name 4-Iodo-1-(phenylmethyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536760-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-iodoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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